Bienvenue dans la boutique en ligne BenchChem!

Gefarnate

Gastroenterology Mucosal Protection Peptic Ulcer

Gefarnate (Geranyl Farnesylacetate) is a water-insoluble terpene fatty acid ester (CAS 51-77-4; C27H44O2; MW 400.65) classified as a gastric mucosal protective agent. It is an established small-molecule drug used in research and clinical settings for the treatment of gastritis, gastric and duodenal ulcers, and dry eye syndrome.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 51-77-4
Cat. No. B1671420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefarnate
CAS51-77-4
SynonymsFarnesylacetate, Geranyl
Gefarnate
Gefarnil
Gepharnate
Geranyl Farnesylacetate
Ulco
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C
InChIInChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+
InChIKeyZPACYDRSPFRDHO-ROBAGEODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gefarnate (CAS 51-77-4) Procurement Guide: Baseline Definition for Antiulcer and Mucosal Research


Gefarnate (Geranyl Farnesylacetate) is a water-insoluble terpene fatty acid ester (CAS 51-77-4; C27H44O2; MW 400.65) classified as a gastric mucosal protective agent [1]. It is an established small-molecule drug used in research and clinical settings for the treatment of gastritis, gastric and duodenal ulcers, and dry eye syndrome [2][3]. Gefarnate is a clear, colorless oil that is light-sensitive and should be stored at 2-8°C [4].

Gefarnate Technical Procurement: Why Generic Substitution with Other Gastroprotective Agents Is Scientifically Inadequate


Selecting a gastroprotective agent based solely on its therapeutic class (e.g., 'mucosal protective agent') is scientifically insufficient. Compounds within this class—such as Gefarnate, Teprenone, Sucralfate, and Rebamipide—exhibit distinct and often non-overlapping pharmacological activities, mechanisms of action, and clinical efficacy profiles. For instance, Gefarnate directly stimulates mucin secretion in both gastric and ocular tissues, a property not shared by all mucosal protective agents [1]. Furthermore, the clinical efficacy of Gefarnate versus comparators like Sucralfate has been quantified in head-to-head trials, revealing significant and clinically meaningful differences in patient outcomes [2]. Therefore, assuming interchangeability without considering these specific, data-backed differentiators can lead to suboptimal experimental design, invalid research conclusions, or failed procurement decisions.

Gefarnate (CAS 51-77-4) Comparative Evidence: Quantified Differentiation Against Key Alternatives


Gefarnate vs. Teprenone: Head-to-Head Efficacy in Gastric Mucosal Protection

Gefarnate and Teprenone, both anti-ulcer drugs, were compared in a rat model of acute gastric mucosal lesions induced by compound 48/80. The study found that the preventive effects of Gefarnate were similar to those of Teprenone at an oral dose of 200 mg/kg [1].

Gastroenterology Mucosal Protection Peptic Ulcer

Gefarnate vs. Teprenone: Differential Efficacy in Taurocholate/HCl-Induced Gastritis

In a different acute gastritis model (taurocholate/hydrochloric acid-induced in rats), Teprenone demonstrated superior efficacy to Gefarnate. While both drugs showed some inhibition of erosion, the differences in their protective effects were attributed to differences in their mucus production ability, with Teprenone being more effective overall [1].

Gastroenterology Experimental Gastritis Mucus Production

Gefarnate vs. Sucralfate: Superior Clinical Efficacy for Erosive Gastritis

A multicenter, randomized trial directly compared Gefarnate (300 mg daily) with Sucralfate (3 g daily) in 253 patients with chronic erosive gastritis. Gefarnate demonstrated a statistically significant and clinically meaningful superior outcome for both endoscopic healing and symptom relief [1].

Gastroenterology Chronic Erosive Gastritis Clinical Trial

Gefarnate: Unique In Vitro Stimulation of Ocular Mucin Secretion

In a comparative in vitro study evaluating four drugs for gastritis and gastric ulcers (Ecabet sodium, Gefarnate, Teprenone, and Troxipide), only Gefarnate significantly increased mucin-like glycoprotein secretion from cultured rat corneas. This effect was dose-dependent [1].

Ophthalmology Dry Eye Syndrome Mucin Secretion

Gefarnate: In Vivo Dose-Dependent Efficacy in Dry Eye Models

The efficacy of topical Gefarnate was evaluated in two animal models of dry eye. In rabbits, Gefarnate ointment produced a dose-dependent decrease in corneal permeability, with a significant effect at concentrations ≥0.3%. In cats, Gefarnate ointment significantly decreased the corneal fluorescein staining score [1].

Ophthalmology Dry Eye Syndrome Corneal Protection

Gefarnate (CAS 51-77-4) Optimal Application Scenarios Based on Validated Differential Evidence


Chronic Erosive Gastritis Research and Therapeutic Studies

Gefarnate is the preferred compound for studies targeting chronic erosive gastritis with dyspeptic symptoms. A head-to-head clinical trial demonstrated its superior efficacy over sucralfate, with a 72% endoscopic effective rate versus 40.1% (P < 0.001) [1]. This makes it a superior positive control or investigative agent in this specific disease context.

Ocular Mucin Biology and Dry Eye Syndrome Research

Gefarnate is a uniquely valuable tool for research focused on stimulating mucin secretion on the ocular surface. It is the only compound among several gastric mucosal protective agents (including teprenone and troxipide) that significantly increased mucin-like glycoprotein secretion from corneal epithelium in vitro [2]. Its dose-dependent protection of the corneal epithelium in animal dry eye models further validates its utility in this field [3].

Studies Requiring Prevention of Gastric Ulcer Recurrence

For research involving the prevention of gastric ulcer recurrence, particularly in contexts where mucosal barrier restoration is a key endpoint, Gefarnate has demonstrated clinical efficacy. It has been shown to be effective in preventing ulcer recurrence, especially in cases associated with extensive fundal gastritis . Its mechanism of restoring or potentiating the mucous barrier makes it a relevant compound for this indication.

Mucosal Protection Studies Not Primarily Driven by Bile Acid/Acid Insult

While teprenone showed superior efficacy in a model of taurocholate/HCl-induced gastritis [4], Gefarnate remains a relevant and effective choice for studying mucosal protection in models where the primary insult is not bile acid/acid-driven, such as in the compound 48/80-induced mast cell degranulation model, where it was equally effective [5]. This allows for targeted investigation based on the specific disease mechanism being modeled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefarnate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.